molecular formula C17H22BNO4S B1532118 N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-YL)methanesulfonamide CAS No. 1132940-88-5

N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-YL)methanesulfonamide

Cat. No.: B1532118
CAS No.: 1132940-88-5
M. Wt: 347.2 g/mol
InChI Key: PZNVTOFDKURNCF-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)methanesulfonamide emerged from the confluence of several significant advances in organoboron chemistry. The foundational work in boron chemistry began with Edward Frankland's first preparation of ethylboronic acid in 1860, which established the initial framework for carbon-boron bond formation. This early discovery laid the groundwork for what would eventually become one of the most important classes of compounds in modern synthetic chemistry. The field gained substantial momentum through Herbert Brown's pioneering work on hydroboration, discovered somewhat serendipitously in 1956 when investigating lithium aluminum hydride reactions. Brown's subsequent exploration of organoborane chemistry fundamentally altered the landscape of organic synthesis and contributed to the rich foundation upon which contemporary boronic acid chemistry is built.

The specific development of pinacol boronate esters, represented by the tetramethyl-dioxaborolan protecting group in this compound, emerged as a solution to the stability and handling challenges associated with free boronic acids. These cyclic boronate esters provide enhanced stability under storage conditions while maintaining reactivity in cross-coupling reactions. The incorporation of sulfonamide functionality represents a more recent development, driven by the pharmaceutical industry's recognition of sulfonamide-containing compounds as privileged structures in drug discovery. The combination of these two functional groups within a naphthalene framework reflects contemporary synthetic chemistry's approach to creating multifunctional building blocks that can participate in diverse chemical transformations.

Classification within Organoboron Chemistry

This compound belongs to the class of aryl boronic esters, specifically categorized as a naphthalene-substituted pinacol boronate. Within the broader framework of organoboron chemistry, this compound represents a sophisticated example of functionalized aryl boronates that combine multiple reactive sites within a single molecular framework. The organoboron classification system typically divides compounds based on the nature of the carbon-boron bond and the oxidation state of boron, with this compound falling into the category of trivalent boron compounds featuring a carbon-boron bond and two oxygen substituents completing the boron coordination sphere.

The pinacol ester functionality classifies this compound as a protected boronic acid derivative, where the cyclic diol protection enhances stability and facilitates purification and storage compared to the corresponding free boronic acid. This protection strategy has become standard practice in organoboron chemistry, particularly for compounds intended for cross-coupling applications. The naphthalene core further classifies this compound within the subset of polynuclear aromatic boronic esters, which often exhibit enhanced reactivity patterns compared to simple phenyl boronic acid derivatives due to the extended aromatic system's electronic effects.

Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organometallic compounds. The name begins with the sulfonamide nitrogen substituent, designated as "N-", followed by the complete description of the naphthalene-boronate system. The naphthalene ring system is numbered according to standard convention, with the hydroxyl group at position 2 and the boronate substituent at position 6. The boronate protection group is described as "4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl", indicating the five-membered cyclic boronate ester with four methyl substituents at the 4 and 5 positions.

The structural identification relies on several key spectroscopic and analytical techniques that confirm the compound's identity and purity. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with characteristic signals for the boronate ester methyls, naphthalene aromatic protons, and sulfonamide functionality. The compound's Simplified Molecular Input Line Entry System representation (CC1(C)OB(C2=C\C=C3\C=C(NS(C)(=O)=O)C=C\C3=C\2)OC1(C)C) provides a standardized method for computational and database applications. Mass spectrometric analysis confirms the molecular weight of 347.24 daltons, consistent with the molecular formula C17H22BNO4S, while high-resolution techniques can verify elemental composition to within acceptable analytical limits.

Parameter Value Method
Molecular Formula C17H22BNO4S Elemental Analysis
Molecular Weight 347.24 g/mol Mass Spectrometry
Chemical Abstracts Service Number 1132940-88-5 Registry Database
Melting Point Not Reported Thermal Analysis
Purity 95% High Performance Liquid Chromatography

Dual Functionality: Boronic Ester and Sulfonamide Moieties

The unique value of this compound lies in its dual functionality, combining the reactivity patterns of both boronic ester and sulfonamide functional groups within a single molecular framework. The boronic ester functionality serves as a masked boronic acid that can participate in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling, under appropriate reaction conditions. The tetramethyl-dioxaborolan protecting group enhances the compound's stability and solubility while maintaining the essential reactivity of the carbon-boron bond. Upon exposure to basic conditions or in the presence of palladium catalysts, the pinacol ester can be hydrolyzed to reveal the active boronic acid functionality required for transmetallation processes.

The sulfonamide moiety contributes a distinct set of chemical properties and reactivity patterns that complement the boronic ester functionality. Sulfonamides are known for their stability under a wide range of reaction conditions, making them excellent protecting groups and functional handles for further derivatization. The electron-withdrawing nature of the methanesulfonamide group influences the electronic properties of the naphthalene ring system, potentially modulating the reactivity of the boronic ester in cross-coupling reactions. This electronic modulation can lead to enhanced selectivity and efficiency in synthetic transformations, particularly when precise control over reaction outcomes is required.

Recent research has demonstrated that compounds containing both boronic acid and sulfonamide functionalities can serve as versatile building blocks for complex molecule synthesis. The sulfonamide nitrogen can participate in additional coupling reactions, enabling the construction of more elaborate molecular architectures through sequential synthetic operations. This dual reactivity makes the compound particularly valuable in medicinal chemistry applications, where multiple functional group transformations may be required to achieve desired biological activity profiles.

Relationship to Naphthalene-Based Organoboron Compounds

This compound belongs to the broader family of naphthalene-based organoboron compounds, which have gained significant attention due to their unique electronic and steric properties. Naphthalene-1-boronic acid and its derivatives have been extensively studied as building blocks for organic synthesis, particularly in cross-coupling reactions where the extended aromatic system provides enhanced stability and reactivity compared to simpler phenyl boronic acid analogs. The naphthalene framework offers several advantages, including increased molecular rigidity, enhanced pi-electron delocalization, and the potential for favorable aromatic stacking interactions in biological systems.

The positioning of substituents on the naphthalene ring system significantly influences both the electronic properties and synthetic utility of these compounds. In the case of this compound, the boronic ester at position 6 and the sulfonamide at position 2 create a specific substitution pattern that may confer unique reactivity characteristics. This substitution pattern differs from other naphthalene boronic acid derivatives, such as simple naphthalene-1-boronic acid or naphthalene-2-boronic acid, potentially offering distinct advantages in specific synthetic applications.

Comparative studies of naphthalene-based boronic compounds have revealed that substitution patterns significantly affect their behavior in cross-coupling reactions, sensor applications, and materials science. The presence of the sulfonamide substituent in this compound may enhance its water solubility and provide additional coordination sites for metal catalysts, potentially improving reaction efficiency. Furthermore, naphthalene-based compounds often exhibit interesting photophysical properties, including fluorescence, which can be exploited in sensor development and biological imaging applications.

Current Research Significance

The research significance of this compound extends across multiple areas of contemporary chemical research, reflecting the compound's versatility and potential applications. In pharmaceutical chemistry, compounds containing both boronic acid and sulfonamide functionalities have shown promise as enzyme inhibitors, particularly targeting serine proteases and beta-lactamases. The specific structural features of this compound, including the naphthalene core and the precise positioning of functional groups, may provide unique binding characteristics that could be exploited in drug discovery programs.

Recent advances in cross-coupling methodology have highlighted the importance of functionalized boronic esters as building blocks for complex molecule synthesis. The dual functionality of this compound enables its use in sequential coupling reactions, where the boronic ester can participate in initial cross-coupling followed by further elaboration of the sulfonamide functionality. This approach has proven particularly valuable in the synthesis of pharmaceutically relevant compounds, where multiple functional groups must be installed with precise regiochemical control.

Research Area Application Reference Studies
Cross-Coupling Chemistry Building block for complex synthesis Nickel-catalyzed sulfination
Medicinal Chemistry Enzyme inhibitor development Beta-lactamase inhibition
Materials Science Sensor development Fluorescent probe applications
Synthetic Methodology Sequential coupling reactions Palladium-catalyzed transformations

The compound's significance in materials science stems from the photophysical properties associated with naphthalene-based systems and the potential for hydrogen bonding through the sulfonamide functionality. These characteristics make it an attractive candidate for the development of fluorescent sensors, particularly for detecting sugars and other biomolecules through boronic acid-diol interactions. The combination of these properties within a single molecule offers opportunities for creating sophisticated sensor systems with enhanced selectivity and sensitivity.

Contemporary research in boron chemistry continues to unveil new applications and synthetic methodologies, with compounds like this serving as important test cases for emerging reaction protocols. The increasing emphasis on sustainable chemistry has also highlighted the importance of efficient synthetic routes to complex boronic compounds, making the development and optimization of their preparation methods an active area of research interest.

Properties

IUPAC Name

N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BNO4S/c1-16(2)17(3,4)23-18(22-16)14-8-6-13-11-15(19-24(5,20)21)9-7-12(13)10-14/h6-11,19H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNVTOFDKURNCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677960
Record name N-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132940-88-5
Record name N-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-YL)methanesulfonamide (CAS No. 1132940-88-5) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H22BNO4SC_{17}H_{22}BNO_{4}S, with a molecular weight of approximately 343.36 g/mol. The presence of the dioxaborolane moiety is significant as it may enhance the compound's reactivity and biological interactions.

PropertyValue
CAS Number1132940-88-5
Molecular FormulaC17H22BNO4S
Molecular Weight343.36 g/mol
AppearanceWhite to light yellow powder

Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The dioxaborolane group can interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer therapy where enzyme inhibitors are crucial for controlling tumor growth.
  • Cellular Signaling Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis. This modulation could lead to selective cytotoxicity in cancer cells while sparing normal cells.
  • Molecular Interactions : The sulfonamide group is known for its ability to form hydrogen bonds and participate in π-π stacking interactions with biomolecules, which can enhance binding affinity to target proteins.

Anticancer Activity

Recent investigations have focused on the anticancer properties of this compound. In vitro studies demonstrated that it exhibits potent growth inhibition against various cancer cell lines while showing minimal toxicity to non-tumorigenic cells.

Case Study 1 : A study evaluated the effect of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.

Inhibition of Cancer Cell Motility

Another aspect of its biological activity includes the inhibition of cancer cell motility. This property is essential for preventing metastasis.

Case Study 2 : In a recent experiment involving lung cancer cells (A549), treatment with the compound resulted in a 50% reduction in migration rates as assessed by wound healing assays. Further analysis indicated alterations in the expression levels of key proteins involved in cell adhesion and migration.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound is still under investigation. However, initial findings suggest favorable solubility and stability profiles that are conducive to oral bioavailability.

Toxicity assessments have shown that at therapeutic doses (up to 20 µM), the compound does not exhibit significant cytotoxicity towards normal human fibroblast cells. This selectivity underscores its potential as a therapeutic agent with reduced side effects compared to traditional chemotherapeutics.

Scientific Research Applications

Suzuki-Miyaura Coupling Reactions

The compound serves as a versatile reagent in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. The presence of the boronate group facilitates the coupling of aryl halides with phenolic or aliphatic compounds, allowing for the synthesis of complex organic molecules. This is particularly useful in the development of pharmaceuticals and agrochemicals .

Synthesis of Functionalized Naphthalenes

The incorporation of the naphthalene moiety allows for the functionalization of naphthalene derivatives. These derivatives can be utilized in the creation of organic light-emitting diodes (OLEDs) and other optoelectronic materials due to their favorable electronic properties .

Organic Light Emitting Diodes (OLEDs)

The compound's ability to act as a hole transport material makes it suitable for use in OLEDs. Its structural characteristics enhance charge mobility and stability within the device, which is crucial for efficient light emission .

Perovskite Solar Cells

In the realm of renewable energy, this compound has been explored as an intermediate in the fabrication of materials for perovskite solar cells. Its boronate functionality aids in forming cross-linked polymer networks that improve the overall efficiency and stability of solar cells .

Drug Development

The sulfonamide group present in the compound may also confer biological activity, making it a candidate for drug development. Research has indicated that similar compounds can act as inhibitors for various biological targets, including enzymes involved in cancer progression .

Antimicrobial Properties

Some studies suggest that derivatives containing sulfonamide groups exhibit antimicrobial properties, which could be beneficial in developing new antibiotics or treatments for resistant bacterial strains .

Case Study: Synthesis and Characterization

A study demonstrated the synthesis of N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-YL)methanesulfonamide through a multi-step reaction involving Suzuki coupling followed by sulfonamide formation. The resulting compound was characterized using NMR and mass spectrometry to confirm its structure and purity .

Application in Photovoltaics

Research published in 2020 highlighted the use of this compound in enhancing the performance of perovskite solar cells. The study noted that devices incorporating this compound showed improved charge transport and stability under operational conditions compared to traditional materials .

Preparation Methods

Synthesis of the Boronic Acid Pinacol Ester Intermediate

  • Starting Material: 6-bromo-2-naphthylamine or 6-bromo-2-naphthol derivatives are commonly used as precursors.
  • Borylation Reaction: The bromo-substituted naphthalene undergoes Miyaura borylation using bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst such as Pd(dppf)Cl2 and a base like potassium acetate (KOAc).
  • Reaction Conditions: Typically conducted in solvents such as 1,4-dioxane or dimethylformamide (DMF) at elevated temperatures (80–100 °C) under an inert atmosphere (argon or nitrogen).
  • Outcome: Formation of the 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl intermediate with high regioselectivity.

Introduction of the Methanesulfonamide Group

  • Amination Step: The amino group at the 2-position (or introduced via nucleophilic substitution if starting from hydroxyl) is reacted with methanesulfonyl chloride (MsCl).
  • Reaction Conditions: Base such as triethylamine (TEA) or pyridine is used to neutralize the HCl generated, typically in anhydrous dichloromethane (DCM) at 0 °C to room temperature.
  • Purification: The crude product is purified by column chromatography or recrystallization to yield N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)methanesulfonamide.

Reaction Parameters and Optimization

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Miyaura Borylation B2pin2, Pd(dppf)Cl2, KOAc 1,4-Dioxane 80–100 °C 70–85 Inert atmosphere; careful moisture control required
Sulfonamide Formation Methanesulfonyl chloride, TEA or pyridine DCM 0 °C to RT 75–90 Slow addition of MsCl recommended to avoid side reactions

Research Findings and Considerations

  • Selectivity: The palladium-catalyzed borylation is highly regioselective for the bromo-substituted position, preserving other functional groups.
  • Stability: The pinacol boronate ester is stable under the sulfonamide formation conditions, allowing sequential functionalization without degradation.
  • Purity: High purity of the final compound is achievable through chromatographic techniques, critical for pharmaceutical applications.
  • Scalability: The reactions are amenable to scale-up with appropriate control of temperature and inert atmosphere to maintain catalyst activity and prevent hydrolysis.

Summary Table of Key Properties Relevant to Preparation

Property Value / Description
Molecular Formula C17H22BNO4S
Molecular Weight 347.24 g/mol
CAS Number 1132940-88-5
Boronate Ester Type Pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Typical Catalyst Pd(dppf)Cl2
Typical Base Potassium acetate (KOAc)
Solvent for Borylation 1,4-Dioxane or DMF
Sulfonamide Formation Reagent Methanesulfonyl chloride
Solvent for Sulfonamide Formation Dichloromethane (DCM)
Reaction Atmosphere Argon or nitrogen

Q & A

Q. What are the standard synthetic routes for N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)methanesulfonamide?

  • Methodological Answer : The synthesis typically involves coupling a naphthalene derivative with a boronate ester via Suzuki-Miyaura cross-coupling (Pd catalysis) or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example:
  • Step 1 : Functionalize naphthalen-2-yl precursors with propargyl or azide groups (e.g., using propargyl bromide and K₂CO₃ in DMF) .
  • Step 2 : Couple with methanesulfonamide-bearing boronate esters under optimized conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, dioxane/water, 80°C) .
  • Purification : Recrystallize with ethanol or use column chromatography (hexane:ethyl acetate) .

Table 1 : Example Reaction Conditions from Literature

StepReagents/ConditionsYieldCitation
PropargylationPropargyl bromide, K₂CO₃, DMF, RT85–90%
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C70–75%

Q. What spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.4 ppm), boronate ester peaks (δ 1.3 ppm for CH₃ groups), and sulfonamide NH (δ ~10.8 ppm) .
  • IR Spectroscopy : Confirm sulfonamide S=O (1670–1680 cm⁻¹) and boronate B-O (1350–1370 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ calculated vs. observed) .

Table 2 : Key Spectroscopic Data from Evidence

TechniqueKey Peaks/DataCitation
¹H NMRδ 5.4–5.5 (OCH₂), δ 10.8 (NH)
IR1671 cm⁻¹ (C=O), 1303 cm⁻¹ (C-N)
HRMS[M+H]⁺: 404.1348 (obs.) vs. 404.1359 (calc.)

Q. How is recrystallization optimized for post-synthesis purification?

  • Methodological Answer :
  • Solvent Selection : Use ethanol or ethyl acetate/hexane mixtures for high recovery of crystalline product .
  • Temperature Gradient : Dissolve crude product in hot solvent, cool slowly to 4°C, and filter.
  • Purity Check : Monitor via TLC (hexane:ethyl acetate, 8:2) and NMR to confirm absence of byproducts .

Advanced Questions

Q. How can DFT studies elucidate electronic properties and reactivity?

  • Methodological Answer :
  • Geometry Optimization : Use B3LYP/6-31G(d) to model the boronate ester and sulfonamide moieties .
  • Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to predict reactivity in cross-coupling (e.g., boronate ester as electron-deficient partner) .
  • NBO Analysis : Evaluate charge distribution on boron and sulfonamide oxygen to guide functionalization .

Q. How to resolve contradictions in Suzuki-Miyaura coupling yields with different Pd catalysts?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dppf), and Pd(PPh₃)₄ with ligands (e.g., SPhos, XPhos) .
  • Base Optimization : Compare Na₂CO₃, K₃PO₄, and Cs₂CO₃ in dioxane/water or THF .
  • Byproduct Analysis : Use LC-MS to detect homocoupling byproducts (e.g., biphenyl derivatives) and adjust catalyst loading .

Q. What are best practices for X-ray crystallographic analysis of this compound?

  • Methodological Answer :
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data .
  • Refinement : Apply SHELXL for structure solution (e.g., anisotropic displacement parameters for boron and sulfur) .
  • Validation : Check R-factors (<5%) and CCDC deposition (e.g., CIF file cross-checking) .

Q. How to design a stability study under varying pH and temperature?

  • Methodological Answer :
  • Conditions : Incubate samples in buffers (pH 2–12) at 25°C/40°C for 48 hours .
  • Analysis : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and identify byproducts using HRMS .
  • Kinetics : Calculate half-life (t₁/₂) using first-order decay models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-YL)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-YL)methanesulfonamide

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